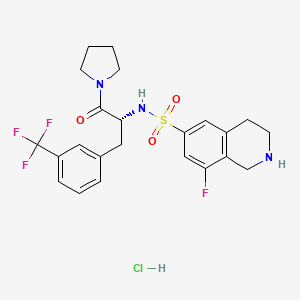

PFI-2 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PFI-2 hydrochloride is a potent and selective inhibitor of the enzyme lysine methyltransferase 7 (SETD7). This compound has shown significant potential in scientific research, particularly in the study of chronic kidney disease and inflammation response in the development of renal fibrosis . This compound is known for its high inhibitory activity, with an IC50 value of 2.0 nM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PFI-2 hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed by reacting a pyrrolidine derivative with a trifluoromethylphenyl compound.

Introduction of functional groups: Functional groups such as sulfonamide and fluorine are introduced to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key steps include:

Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: PFI-2 hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents such as alkyl halides and aryl halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Epigenetic Studies

PFI-2 hydrochloride has been utilized in various epigenetic studies to investigate the role of SETD7 in cellular processes. For instance, it has been shown to modulate the Hippo signaling pathway by affecting the localization and function of Yes-associated protein (YAP), a key regulator in cell growth and differentiation . This application is particularly significant in cancer research, where dysregulation of YAP is often implicated.

Inflammation and Hearing Loss

Recent studies have indicated that this compound can mitigate noise-induced hearing loss (NIHL) by inhibiting the NF-κB pathway within cochlear cells. The compound effectively suppresses pro-inflammatory factors and prevents inflammasome assembly, which are critical processes in the inflammatory response triggered by acoustic trauma . This suggests potential therapeutic applications for PFI-2 in treating auditory disorders linked to inflammation.

Stem Cell Research

This compound has also been explored for its effects on stem cell biology. Research indicates that inhibition of SETD7 allows for enhanced expansion of myogenic stem cells with improved therapeutic potential. This finding highlights its utility in regenerative medicine and tissue engineering .

Case Studies

Wirkmechanismus

PFI-2 hydrochloride exerts its effects by selectively inhibiting the enzyme lysine methyltransferase 7. This enzyme is responsible for the methylation of lysine residues on histone proteins, which plays a crucial role in regulating gene expression. By inhibiting lysine methyltransferase 7, this compound can modulate gene expression and protein function, leading to various biological effects. The compound binds to the active site of lysine methyltransferase 7, preventing the enzyme from interacting with its substrates .

Vergleich Mit ähnlichen Verbindungen

PFI-2 hydrochloride is unique in its high selectivity and potency as a lysine methyltransferase 7 inhibitor. Similar compounds include:

Cyproheptadine: An inhibitor of lysine methyltransferase 7 with an IC50 value of 3.4 μM.

PFI-7 hydrochloride: Another selective inhibitor of lysine methyltransferase 7 with different structural features.

PFI-3: A compound with similar inhibitory activity but different selectivity profiles

This compound stands out due to its high inhibitory activity and selectivity, making it a valuable tool in scientific research and potential therapeutic applications .

Biologische Aktivität

(R)-PFI-2 hydrochloride is a potent and selective inhibitor of the SETD7 histone lysine methyltransferase, with significant implications in various biological pathways. This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and metabolic diseases.

- Chemical Name : 8-Fluoro-1,2,3,4-tetrahydro-N-[(1R)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride

- Molecular Formula : C₁₇H₁₈F₃N₃O₂S

- Purity : ≥97%

- IC50 : 2 nM for SETD7

(R)-PFI-2 functions primarily by inhibiting the enzymatic activity of SETD7, which plays a critical role in various signaling pathways through the methylation of histones and non-histone proteins. The compound exhibits over 1000-fold selectivity against other methyltransferases, including DNMT1, making it an excellent tool for studying SETD7-related functions in cellular contexts .

In Vitro Studies

In vitro studies have demonstrated that (R)-PFI-2 effectively alters the localization of the transcriptional coactivator Yes-associated protein (YAP), a key player in the Hippo signaling pathway. The treatment with (R)-PFI-2 leads to increased nuclear levels of YAP, indicating its role in modulating this pathway .

Table 1: Inhibition Profile of (R)-PFI-2

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| SETD7 | 2 | High |

| DNMT1 | >2000 | >1000-fold |

| Other Methyltransferases | >2000 | High |

In Vivo Studies

Recent studies have explored the effects of (R)-PFI-2 in animal models. For instance, a study involving diabetic mice demonstrated that treatment with (R)-PFI-2 significantly improved blood perfusion following hindlimb ischemia. This was associated with enhanced capillary density and reduced plasma levels of SEMA3G, a downstream target of SETD7 .

Case Study: Diabetes-Induced Ischemia

In a controlled study:

- Model : Diabetic mice subjected to hindlimb ischemia.

- Treatment : (R)-PFI-2 at 95 mg/kg/day vs. vehicle control.

- Findings :

- Improved blood flow in treated mice compared to controls (p=0.025).

- Restoration of capillary density as evidenced by CD31 immunofluorescence.

Additional Applications

Emerging research suggests that (R)-PFI-2 may also mitigate noise-induced hearing loss by targeting the NLRP3 inflammasome and NF-kB pathways in the cochlea . This highlights its potential utility beyond cancer research, extending into neuroprotection and inflammation-related conditions.

Eigenschaften

IUPAC Name |

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.